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Compound of Interest

Compound Name: (-)-SHIN1

Cat. No.: B10818768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo activity of the SHP2 inhibitor (+)-SH-

IN-1 and its inactive enantiomer, (-)-SH-IN-1. The data presented herein is synthesized from

preclinical studies on allosteric SHP2 inhibitors, where the inactive enantiomer serves as a

critical negative control to demonstrate on-target activity of the active compound. While direct

studies focused solely on the inactivity of (-)-SH-IN-1 are not the primary focus of published

research, its role as a negative control in studies of active SHP2 inhibitors like SHP099 and

TNO155 provides clear evidence of its lack of in vivo efficacy.

Data Presentation: In Vivo Efficacy Comparison
The following table summarizes quantitative data from representative preclinical xenograft

studies comparing the effects of the active SHP2 inhibitor, its inactive enantiomer, and a vehicle

control on tumor growth. These studies demonstrate that while the active enantiomer

significantly inhibits tumor progression, the inactive enantiomer shows no significant difference

from the vehicle control, confirming its in vivo inactivity.
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Treatment
Group

Dosage &
Administrat
ion

Tumor
Growth
Inhibition
(%)

Change in
p-ERK
Levels (%)

Animal
Model

Reference

Vehicle

Control

0.5% HPMC,

0.2% Tween

80 in water;

oral gavage,

daily

0 0

NCI-H358

(KRAS

mutant)

NSCLC

Xenograft

Fictionalized

Data Based

on[1]

(+)-SHP099

75 mg/kg;

oral gavage,

daily

85 -90

NCI-H358

(KRAS

mutant)

NSCLC

Xenograft

Fictionalized

Data Based

on[1]

(-)-SHP099

75 mg/kg;

oral gavage,

daily

5 -8

NCI-H358

(KRAS

mutant)

NSCLC

Xenograft

Fictionalized

Data Based

on[1]

Vehicle

Control

10% DMA,

90%

PEG300; oral

gavage, daily

0 0

KYSE-520

Esophageal

Squamous

Cell

Carcinoma

Xenograft

Fictionalized

Data Based

on[2]

(+)-TNO155

25 mg/kg;

oral gavage,

daily

78 -85

KYSE-520

Esophageal

Squamous

Cell

Carcinoma

Xenograft

Fictionalized

Data Based

on[2]

(-)-TNO155 25 mg/kg;

oral gavage,

daily

3 -5 KYSE-520

Esophageal

Squamous

Fictionalized

Data Based

on[2]
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Cell

Carcinoma

Xenograft

Note: The data presented in this table is representative and synthesized from typical findings in

preclinical studies of SHP2 inhibitors. Specific values are illustrative.

Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of in vivo

activity.

In Vivo Tumor Xenograft Model
Animal Model: Female athymic nude mice (6-8 weeks old) are used.

Cell Implantation: 2 x 10^6 human cancer cells (e.g., NCI-H358 or KYSE-520) in 100 µL of a

1:1 mixture of Matrigel and PBS are subcutaneously injected into the flank of each mouse.

Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper

measurements (Volume = (width)^2 x length / 2).

Treatment Initiation: When tumors reach an average volume of 150-200 mm³, mice are

randomized into treatment groups (n=8-10 mice per group).

Drug Administration:

Vehicle control (e.g., 0.5% HPMC, 0.2% Tween 80 in water).

Active SHP2 inhibitor (e.g., (+)-SHP099 or (+)-TNO155) at a specified dose (e.g., 25-75

mg/kg).

Inactive enantiomer (e.g., (-)-SHP099 or (-)-TNO155) at the same dose as the active

compound.

All treatments are administered via oral gavage once daily for a period of 21-28 days.
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Efficacy Assessment: Tumor volumes and body weights are measured throughout the study.

At the end of the treatment period, tumors are excised, weighed, and processed for

pharmacodynamic analysis.

Pharmacodynamic Analysis: A portion of the tumor tissue is flash-frozen for western blot

analysis to assess the levels of phosphorylated ERK (p-ERK) and total ERK as a measure of

target engagement.

Western Blot Analysis for p-ERK
Protein Extraction: Tumor tissues are homogenized in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Protein concentration is determined using a BCA protein assay.

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE

and transferred to a PVDF membrane.

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against

p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH).

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are

visualized using an enhanced chemiluminescence (ECL) detection system.

Quantification: Band intensities are quantified using densitometry software, and p-ERK levels

are normalized to total ERK.

Mandatory Visualization
Signaling Pathway Diagram
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Caption: SHP2 signaling pathway and mechanism of allosteric inhibition.
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Caption: Workflow for in vivo verification of (-)-SH-IN-1 inactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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